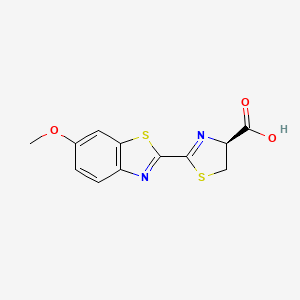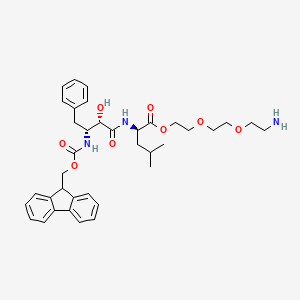
L-Homocysteinesulfinic acid-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Homocysteinesulfinic acid-d4 is a deuterium-labeled analogue of L-Homocysteinesulfinic acid. This compound is primarily used in scientific research due to its unique properties and applications. It is known for being a potent and selective metabotropic glutamate receptor agonist, which makes it valuable in studies related to neurotransmission and various neurological conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Homocysteinesulfinic acid-d4 typically involves the incorporation of deuterium into the L-Homocysteinesulfinic acid molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of specialized equipment and techniques, such as deuterium gas handling systems and high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
L-Homocysteinesulfinic acid-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield sulfonic acids, while reduction reactions could produce thiols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
科学的研究の応用
L-Homocysteinesulfinic acid-d4 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic research to trace biochemical pathways and understand metabolic disorders.
Medicine: Investigated for its potential role in treating neurological conditions associated with hyperhomocysteinemia, such as Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of diagnostic tools and imaging agents due to its stable isotope labeling.
作用機序
L-Homocysteinesulfinic acid-d4 exerts its effects primarily through its action as a metabotropic glutamate receptor agonist. It binds to these receptors and modulates their activity, leading to changes in intracellular signaling pathways. This modulation can affect neurotransmitter release, synaptic plasticity, and neuronal excitability, which are crucial for understanding various neurological conditions.
類似化合物との比較
Similar Compounds
- L-Homocysteic acid
- L-Cysteine sulfinic acid
- L-Cysteic acid
Comparison
L-Homocysteinesulfinic acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Compared to its non-deuterated counterparts, it offers improved stability and allows for more precise tracking in metabolic studies. Additionally, its selective agonist activity at metabotropic glutamate receptors makes it particularly valuable for studying neurotransmission and related disorders.
特性
分子式 |
C4H9NO4S |
|---|---|
分子量 |
171.21 g/mol |
IUPAC名 |
(2S)-2-amino-3,3,4,4-tetradeuterio-4-sulfinobutanoic acid |
InChI |
InChI=1S/C4H9NO4S/c5-3(4(6)7)1-2-10(8)9/h3H,1-2,5H2,(H,6,7)(H,8,9)/t3-/m0/s1/i1D2,2D2 |
InChIキー |
PDNJLMZEGXHSCU-ZNWYHXRZSA-N |
異性体SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])S(=O)O |
正規SMILES |
C(CS(=O)O)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[[(3R,4R)-3-aminooxan-4-yl]amino]-5-[(2-tert-butyl-7-methylindazol-5-yl)amino]-1,2,4-triazine-6-carboxamide](/img/structure/B12429882.png)

![2-{[2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl]sulfanyl}benzoic acid](/img/structure/B12429890.png)





![Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate](/img/structure/B12429941.png)
![5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12429953.png)
